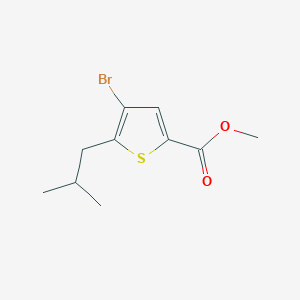

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate

Description

Properties

Molecular Formula |

C10H13BrO2S |

|---|---|

Molecular Weight |

277.18 g/mol |

IUPAC Name |

methyl 4-bromo-5-(2-methylpropyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C10H13BrO2S/c1-6(2)4-8-7(11)5-9(14-8)10(12)13-3/h5-6H,4H2,1-3H3 |

InChI Key |

SULVVCDRGGPQKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=C(S1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-isobutylthiophene-2-carboxylate typically involves the bromination of a thiophene precursor followed by esterification. One common method includes the bromination of 5-isobutylthiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified with methanol in the presence of an acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate has been investigated for its potential antimicrobial properties. Studies have shown that thiophene derivatives exhibit significant antibacterial activity against various pathogens, making them suitable candidates for developing new antibiotics. The bromine substituent enhances the compound's reactivity, potentially leading to more effective antimicrobial agents .

Anti-Cancer Properties

Research indicates that thiophene derivatives can inhibit cancer cell proliferation. This compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects. The compound's structure allows for interaction with biological targets involved in cancer progression, which could lead to the development of novel anticancer therapies .

Organic Synthesis

Synthetic Intermediate

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it a key building block in the pharmaceutical and agrochemical industries .

Electrophilic Bromination

The compound can undergo electrophilic bromination, which is a critical step in synthesizing other brominated thiophene derivatives. This process is essential for creating compounds with enhanced biological activity or specific functional properties. The reaction conditions can be optimized to yield high selectivity and efficiency, making it an attractive method for synthetic chemists .

Materials Science

Conductive Polymers

this compound has potential applications in the development of conductive polymers. Thiophene-based materials are known for their electrical conductivity and stability, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into polymerizing this compound could lead to advancements in flexible electronics .

Nanomaterials

The compound has also been explored for its role in creating nanomaterials with unique properties. By incorporating this compound into nanostructured systems, researchers aim to enhance material properties such as conductivity and mechanical strength. These advancements could have implications for various applications, including sensors and energy storage devices .

Case Studies

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-isobutylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity. In materials science, its electronic properties are influenced by the thiophene ring and the substituents, affecting its performance in electronic devices .

Comparison with Similar Compounds

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate (CID 54593564)

Structural Differences :

- Substituent at 5-position : Chlorosulfonyl (-SO₂Cl) replaces isobutyl.

- Molecular Formula : C₆H₄BrClO₄S₂ vs. estimated C₉H₁₁BrO₂S for the target compound.

- Functional Groups : The chlorosulfonyl group is highly electron-withdrawing and reactive, contrasting with the lipophilic isobutyl chain.

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

Structural Differences :

- Core Structure : Benzothiophene (fused benzene-thiophene) replaces thiophene.

- Substituents: Amino (-NH₂) at position 5 vs. bromine and isobutyl in the target compound.

- Molecular Formula: C₁₀H₉NO₂S vs. C₉H₁₁BrO₂S.

Electronic and Physical Properties :

- The amino group is electron-donating, enhancing resonance stabilization of the carboxylate moiety. This contrasts with the electron-withdrawing bromine in the target compound.

Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate (CymitQuimica Ref: 10-F208028)

- Substituents : A hexyloxy-phenyl group introduces significant lipophilicity and steric bulk.

- Comparison : Unlike the thiophene-based target compound, this aliphatic ester’s applications may focus on polymer plasticizers or surfactants due to its long alkyl chain .

Research Implications and Data Gaps

- Physical Properties : While Table 3 in references methyl ester properties, specific data (e.g., melting points, solubility) for the target compound and analogs are unavailable, limiting direct comparisons.

- Synthetic Routes : Further study is needed to evaluate the efficiency of introducing isobutyl vs. chlorosulfonyl groups under varying conditions.

- Toxicity Profiles : Safety data for these compounds remain sparse, necessitating caution in handling and application.

Biological Activity

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a thiophene ring containing a bromine atom at the 4-position, an isobutyl group at the 5-position, and a carboxylate ester group at the 2-position. The unique structural features contribute to its reactivity and biological interactions.

| Structural Feature | Description |

|---|---|

| Bromine Atom | Enhances reactivity and potential for substitution reactions. |

| Isobutyl Group | Increases lipophilicity, potentially improving membrane permeability. |

| Carboxylate Ester | Influences solubility and interaction with biological targets. |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting that the compound may interfere with bacterial cell functions or metabolic pathways.

- Mechanism of Action : The presence of the bromine atom is believed to enhance the compound's ability to disrupt bacterial membranes or inhibit key enzymes necessary for bacterial growth.

- Case Study : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound has also garnered attention. Research indicates that it may induce apoptosis in cancer cells through various mechanisms.

- Cell Line Studies : The compound has been tested on several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145). Results showed significant reductions in cell viability at specific concentrations.

- Mechanism of Action : It is hypothesized that the compound may activate apoptotic pathways or inhibit cell proliferation by modulating signaling pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Methyl 4-bromothiophene-2-carboxylate | Lacks isobutyl group; different reactivity | Moderate antimicrobial activity |

| Methyl 5-isobutylthiophene-2-carboxylate | Lacks bromine atom; affects substitution reactions | Limited anticancer properties |

| 4-Bromo-5-isobutylthiophene-2-carboxylic acid | Contains carboxylic acid instead of ester; alters solubility | Reduced efficacy in antimicrobial tests |

The biological activity of this compound is influenced by its structural characteristics:

- Binding Affinity : The compound's binding affinity to various enzymes and receptors plays a crucial role in its antimicrobial and anticancer effects.

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, potentially leading to derivatives with enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.